N-(3-乙酰苯基)-2-氯丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, several sulfonamide compounds such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide and N-(3-acetylphenyl)-4-methylbenzenesulfonamide have been synthesized and their antibacterial activities have been evaluated . Another study mentions the synthesis of isothiocyanates from amines and phenyl isothiocyanate .Chemical Reactions Analysis

Isocyanates, which have a similar functional group (R−N=C=O) to the compound , are known to be reactive towards a variety of nucleophiles including alcohols, amines, and even water . A study on the synthesis of sulfonamide compounds mentions that the N-(3-acetylphenyl)-4-methylbenzenesulfonamide compound does not form H-bond with the respective target proteins .科学研究应用

合成和抗菌性能

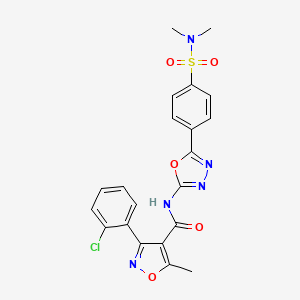

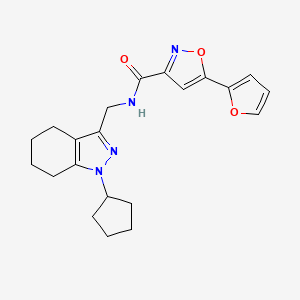

N-(3-乙酰基苯基)-2-氯丙酰胺类似物,例如 3-(4-乙酰基苯基)-(2-甲基)-2-氯(溴,硫氰酸酯)丙酰胺,已被合成并研究其抗菌和抗真菌活性。这些通过铜催化阴离子化合成的化合物显示出潜在的抗菌性能,表明它们与新型抗菌剂的开发相关 (Baranovskyi 等人,2018)。

分子结构和表面分析

已对与 N-(3-乙酰基苯基)-2-氯丙酰胺相关的酰硫脲衍生物进行结构和表面分析,揭示了它们与生物靶标相互作用的见解。这些研究涉及通过 FTIR、NMR 和 X 射线衍射进行的详细表征,为理解这些化合物的生物活性特性提供了基础 (Khalid 等人,2022)。

光催化降解研究

对二氧化钛催化的苯胺类化合物(包括 N-(3,4-二氯苯基)丙酰胺)降解的研究证明了这些化合物在环境修复中的潜力。这项工作突出了光催化过程在分解此类化合物方面的有效性,为环境化学和污染控制领域做出了贡献 (Sturini 等人,1997)。

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as acetanilide, can be produced by reacting acetic anhydride with aniline . This suggests that N-(3-acetylphenyl)-2-chloropropanamide might interact with its targets through a similar mechanism, leading to changes in the biological activities mentioned above.

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways could potentially include a variety of therapeutic outcomes, depending on the specific target and mode of action.

Pharmacokinetics

Similar compounds, such as zaleplon, have been shown to have rapid absorption and elimination . This suggests that N-(3-acetylphenyl)-2-chloropropanamide might have similar ADME properties, which could impact its bioavailability.

属性

IUPAC Name |

N-(3-acetylphenyl)-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-7(12)11(15)13-10-5-3-4-9(6-10)8(2)14/h3-7H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZSNAKRDBYVOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)methanesulfonamide](/img/structure/B2843035.png)

![3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2843037.png)

![2-Hydroxy-2-methyl-3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoic acid](/img/structure/B2843041.png)

![N-[3-[2-(Hydroxymethyl)-6-azaspiro[2.5]octan-6-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2843042.png)

![[(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine](/img/structure/B2843046.png)

![1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2843049.png)

![7-Benzyl-8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2843050.png)